6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide
Description
6-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is a synthetic small molecule characterized by a chloro-substituted imidazopyridine core linked to a sulfamoylphenyl ethyl group via a carboxamide bridge. This structural motif is common in pharmacologically active compounds targeting enzymes, receptors, or nuclear receptors.
Properties
Molecular Formula |
C16H15ClN4O3S |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H15ClN4O3S/c17-12-3-6-15-20-14(10-21(15)9-12)16(22)19-8-7-11-1-4-13(5-2-11)25(18,23)24/h1-6,9-10H,7-8H2,(H,19,22)(H2,18,23,24) |
InChI Key |
RAORRQBVLRSJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CN3C=C(C=CC3=N2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Condensation with α-Haloketones
A catalyst- and solvent-free method involves heating 6-chloro-2-aminopyridine with α-bromoketones (e.g., phenacyl bromide derivatives) at 60–80°C. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the α-carbon of the ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. For example:
-
Reactants : 6-Chloro-2-aminopyridine + α-bromoacetophenone
-
Conditions : 60°C, 4–6 hours, no solvent
This method avoids side reactions associated with Lewis acids or transition-metal catalysts, ensuring high purity of the intermediate 6-chloroimidazo[1,2-a]pyridine .
Introduction of the Carboxamide Group
The 2-carboxamide moiety is introduced via late-stage amidation of a pre-formed carboxylic acid derivative.
Carboxylic Acid Intermediate
The imidazo[1,2-a]pyridine core is functionalized at position 2 through oxidation or hydrolysis. For instance:
Amidation with 2-(4-Sulfamoylphenyl)ethylamine
The carboxylic acid is activated (e.g., via thionyl chloride to form the acid chloride) and coupled with 2-(4-sulfamoylphenyl)ethylamine under basic conditions:
-
Reactants : Imidazo[1,2-a]pyridine-2-carbonyl chloride + 2-(4-sulfamoylphenyl)ethylamine
-
Conditions : DCM, triethylamine, 0°C → RT, 12 hours
Alternatively, coupling agents like HATU or EDCl facilitate direct amidation without isolating the acid chloride.
Synthesis of 2-(4-Sulfamoylphenyl)ethylamine
The sulfamoyl-containing sidechain is synthesized independently and introduced during amidation.
Sulfamoylation of Phenethylamine
-
Step 1 : Nitration of phenethylamine to 4-nitrophenethylamine using HNO₃/H₂SO₄.
-
Step 2 : Reduction of the nitro group to an amine with H₂/Pd-C.
-
Step 3 : Sulfamoylation using sulfamic acid and PCl₅ in chloroform.
Reaction Scheme :
4-Nitrophenethylamine → (Reduction) → 4-Aminophenethylamine → (Sulfamoylation) → 2-(4-Sulfamoylphenyl)ethylamine
Alternative One-Pot Strategies
Recent advances enable telescoped syntheses to reduce purification steps:
Multicomponent Reactions (MCRs)
A three-component reaction combining 6-chloro-2-aminopyridine, α-bromoketone, and 2-(4-sulfamoylphenyl)ethylamine in ethanol with piperidine catalyst yields the target compound in one pot. This method leverages in situ formation of the imidazo ring and simultaneous amidation.
Conditions : Ethanol, piperidine (10 mol%), reflux, 8 hours
Yield : 65–70%
Optimization and Challenges
Regioselectivity
The chloro substituent at position 6 directs electrophilic substitution reactions, ensuring minimal byproducts during ring functionalization.
Sulfamoyl Stability
The sulfamoyl group is sensitive to strong acids/bases. Thus, reactions involving this moiety employ mild conditions (pH 6–8, temperatures <100°C).
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
6-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide has been investigated for various pharmacological activities:
-
Antimicrobial Activity :
- Studies have shown that imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating promising results in inhibiting growth, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Studies
Several case studies have been published that illustrate the applications and effectiveness of 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide:
- Case Study on Antimicrobial Efficacy :
- Cancer Cell Line Studies :
- Inflammation Model :
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Role of the Sulfamoyl Group
The sulfamoyl group in the target compound (vs. methoxy or trifluoromethyl groups in analogs) may enhance solubility or binding to sulfonamide-sensitive targets, as seen in nematicides like fluazaindolizine . In contrast, fluorinated phenyl groups (e.g., cpd 12–17) improve metabolic stability and receptor affinity .
Chloro-Substitution Effects
The 6-chloro substituent is conserved across multiple analogs (e.g., cpd 3, fluazaindolizine) and is critical for maintaining planar geometry and hydrophobic interactions with biological targets . Removal of this group (e.g., in unsubstituted imidazopyridines) reduces potency significantly .
Pharmacological Activity
Biological Activity
6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H15ClN4O3S
- Molecular Weight : 378.8 g/mol
- IUPAC Name : 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide
The biological activity of 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes and receptors, which can lead to various therapeutic effects. The compound's structure suggests potential interactions with COX enzymes and other inflammatory mediators, which are crucial in the development of anti-inflammatory and anticancer therapies.
Anticancer Activity
Several studies have investigated the anticancer properties of imidazo[1,2-a]pyridine derivatives, including 6-chloro-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide. These compounds have shown promising results in inhibiting cancer cell proliferation through various pathways:
- Inhibition of Cell Proliferation : The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanisms : It is believed to induce apoptosis and inhibit angiogenesis by targeting key signaling pathways involved in tumor growth.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects:
- COX Inhibition : In vitro studies suggest that it may inhibit COX-2 activity, similar to established anti-inflammatory drugs like celecoxib.
- Research Findings : In a study comparing various derivatives, the compound exhibited an IC50 value against COX-2 comparable to that of celecoxib, indicating its potential as an anti-inflammatory agent .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
